isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Antifungal resistance Candida spp. Minimum inhibitory concentration

Isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 351983-32-9; MFCD01114971) is a bicyclic 2-aminothiophene derivative featuring a seven-membered cycloheptane ring fused to a thiophene core, with an isopropyl ester substituent at the 3-position. This scaffold belongs to the cyclohepta[b]thiophene class, which has been explored as a privileged structure in medicinal chemistry for antiproliferative, antiviral, and antimicrobial applications.

Molecular Formula C13H19NO2S
Molecular Weight 253.36 g/mol
CAS No. 351983-32-9
Cat. No. B1305879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
CAS351983-32-9
Molecular FormulaC13H19NO2S
Molecular Weight253.36 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(SC2=C1CCCCC2)N
InChIInChI=1S/C13H19NO2S/c1-8(2)16-13(15)11-9-6-4-3-5-7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3
InChIKeyWUJCNUNGGPFMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2-Amino-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate (CAS 351983-32-9): Procurement-Relevant Compound Profile & Baseline Characteristics


Isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 351983-32-9; MFCD01114971) is a bicyclic 2-aminothiophene derivative featuring a seven-membered cycloheptane ring fused to a thiophene core, with an isopropyl ester substituent at the 3-position [1]. This scaffold belongs to the cyclohepta[b]thiophene class, which has been explored as a privileged structure in medicinal chemistry for antiproliferative, antiviral, and antimicrobial applications [2]. The compound is commercially available as a research chemical (≥95% purity) from multiple vendors and serves as a versatile building block for further derivatization [1].

Why Generic Substitution of Isopropyl 2-Amino-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate Fails: The Case for Ester-Specific Differentiation


The cyclohepta[b]thiophene-3-carboxylate scaffold is not a uniform commodity: even conservative ester modifications produce quantifiably distinct physicochemical and biological profiles. The isopropyl ester (XLogP3 = 4.2) exhibits substantially higher computed lipophilicity than its methyl (XLogP3 = 3.4) and ethyl (XLogP3 = 3.8) counterparts, which directly impacts membrane permeability, solubility, and pharmacokinetic behavior [1][2][3]. Furthermore, the isopropyl ester (designated 2AT) is the only congener in this series demonstrated to exert antifungal and antibiofilm activity against fluconazole-resistant Candida spp., with a synergistic effect when combined with fluconazole (FIC ≤ 0.5) and no mammalian cytotoxicity up to 4000 µg/mL [4]. Substituting the isopropyl ester for a methyl, ethyl, or carboxamide analog would forfeit this experimentally validated combination of lipophilicity and antifungal-synergy phenotype, making generic substitution scientifically unjustified for applications targeting drug-resistant fungal infections.

Isopropyl 2-Amino-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate: Quantitative Differentiation Evidence Guide for Scientific Procurement


Direct Antifungal Activity Against Fluconazole-Resistant Candida spp. (MIC Comparison vs. Fluconazole Alone)

The isopropyl ester (2AT) demonstrated direct antifungal activity against clinical fluconazole-resistant Candida isolates at MIC values of 100–200 µg/mL, achieving 100% inhibition of yeast cells [1]. In stark contrast, the same clinical strains exhibited resistance to fluconazole alone, with MIC values ranging from 8 to >64 µg/mL depending on the isolate [1]. This establishes that 2AT retains efficacy where the standard-of-care azole fails. Notably, no comparable antifungal data exist for the methyl or ethyl ester congeners of this scaffold, underscoring the unique activity profile of the isopropyl ester.

Antifungal resistance Candida spp. Minimum inhibitory concentration Fluconazole Biofilm inhibition

Synergistic Antifungal Effect with Fluconazole (FIC Index vs. Fluconazole Monotherapy)

Combination of 2AT with fluconazole produced a strong synergistic effect against all tested fluconazole-resistant Candida strains, with Fractional Inhibitory Concentration (FIC) index values ranging from 0.005 to 0.03—far below the synergy threshold of FIC ≤ 0.5 [1]. In the combination, 2AT concentrations dropped to 0.12–0.4 µg/mL (vs. 100–200 µg/mL alone), while fluconazole concentrations fell to 0.2–0.6 µg/mL (vs. 8 to >64 µg/mL alone) [1]. This dramatic reduction in the required doses of both agents indicates potent synergy.

Synergy Fluconazole FIC index Candida Combination therapy

Mammalian Cytotoxicity Selectivity (J774 Macrophage Viability vs. Antifungal MIC)

The 2AT derivative exhibited no toxicity in J774 macrophage cells up to a concentration of 4000 µg/mL [1]. This yields an in vitro selectivity margin (NOAEL / MIC₉₀) of at least 20- to 40-fold relative to its antifungal MIC range (100–200 µg/mL). Additionally, cytotoxicity was described as minimal, with only marginal effects observed at the highest concentration tested (4000 µg/mL) [1]. While direct comparator cytotoxicity data for the methyl or ethyl ester on J774 macrophages are unavailable, the absence of mammalian toxicity at concentrations far exceeding antifungal effective doses is a critical selection criterion for further development.

Cytotoxicity Selectivity index Macrophage J774 Therapeutic window

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) of Isopropyl vs. Methyl and Ethyl Ester Congeners

The computed XLogP3 values for the three 2-amino-cyclohepta[b]thiophene-3-carboxylate esters follow a predictable trend with alkyl chain length: methyl ester (XLogP3 = 3.4), ethyl ester (XLogP3 = 3.8), and isopropyl ester (XLogP3 = 4.2) [1][2][3]. The isopropyl ester is approximately 0.8 logP units more lipophilic than the methyl ester and 0.4 units more lipophilic than the ethyl ester. While these are computed rather than experimentally determined values, the consistent methodology (XLogP3 3.0 algorithm, PubChem 2021–2025 releases) and the monotonic trend support the reliability of the differentiation.

Lipophilicity XLogP3 Drug-likeness Permeability Cyclohepta[b]thiophene

Class-Level Evidence: HIV-1/2 RNase H Inhibitory Potential (Carboxamide Analog NSC727447 as Comparator)

Although the isopropyl ester itself has not been directly tested against HIV RNase H, its closest structural analog—the carboxamide derivative NSC727447 (2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide)—is a well-characterized inhibitor of HIV-1 and HIV-2 RNase H, with IC50 values of 2.0 µM (HIV-1) and 2.5 µM (HIV-2) . NSC727447 also demonstrates selectivity over human RNase H (IC50 = 10.6 µM) and E. coli RNase H (IC50 = 100 µM) . Shared scaffold architecture—specifically the 2-amino group and the cyclohepta[b]thiophene core—supports the hypothesis that the isopropyl ester may serve as a privileged starting point for developing ester-based RNase H inhibitor prodrugs or analogs, leveraging its higher lipophilicity for improved cell penetration relative to the carboxamide.

HIV RNase H Reverse transcriptase Allosteric inhibitor Vinylogous urea

Proven Application Scenarios for Isopropyl 2-Amino-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate Based on Quantitative Evidence


Antifungal Drug Discovery: Lead Compound for Fluconazole-Resistant Candidiasis

The isopropyl ester (2AT) is directly validated as an antifungal lead against fluconazole-resistant Candida spp. (MIC 100–200 µg/mL) with potent synergy when combined with fluconazole (FIC 0.005–0.03) [1]. Its demonstrated antibiofilm activity at subinhibitory concentrations further supports its candidacy for invasive candidiasis indications where biofilm formation is a clinical challenge. Procurement for antifungal lead optimization programs is scientifically justified based on these direct experimental data, which are not available for any other cyclohepta[b]thiophene-3-carboxylate ester.

Combination Antifungal Therapy Development: Synergy Partner to Resurrect Fluconazole Efficacy

The FIC index values (≤0.03) confirm strong synergy between 2AT and fluconazole, reducing the effective concentration of both agents by orders of magnitude [1]. This makes 2AT a high-priority procurement candidate for combination antifungal therapy research, particularly in resource-limited settings where fluconazole remains the first-line treatment despite rising resistance. The combination approach also addresses the inherent limitation of monotherapy against biofilm-embedded Candida cells.

HIV-1 RNase H Inhibitor Development: Lipophilic Ester Prodrug Exploration

The carboxamide analog NSC727447 is an established HIV-1/2 RNase H inhibitor (IC50 = 2.0–2.5 µM) . The isopropyl ester, with its higher computed lipophilicity (XLogP3 = 4.2 vs. the more polar carboxamide) [2], represents a rational procurement choice for medicinal chemistry programs aiming to develop ester-based prodrugs or analogs with improved membrane permeability and cellular antiviral activity. The shared cyclohepta[b]thiophene-2-amino scaffold preserves the core pharmacophore while the ester functionality offers a handle for further SAR exploration.

Chemical Probe Development: Scaffold with Validated Selectivity and Low Mammalian Cytotoxicity

The 2AT derivative demonstrated no cytotoxicity in J774 macrophages up to 4000 µg/mL—a concentration 20–40× above its antifungal MIC [1]. Combined with its structural amenability to further derivatization (free 2-amino group available for amidation, Schiff base formation, or urea coupling, as established across the cyclohepta[b]thiophene literature), the isopropyl ester is an ideal procurement choice for chemical biology probe development where target engagement must be demonstrated without confounding cytotoxicity.

Quote Request

Request a Quote for isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.